2-{[7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL]OXY}-1-ETHANOL
Overview
Description
2-{[7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[221]HEPT-6-YL]OXY}-1-ETHANOL is a complex organic compound characterized by its unique bicyclic structure and the presence of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL]OXY}-1-ETHANOL typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic structure.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced through halogenation and trifluoromethylation reactions, respectively.
Attachment of the ethanol moiety: This step involves the reaction of the intermediate with an appropriate alcohol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL]OXY}-1-ETHANOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could result in various substituted derivatives.
Scientific Research Applications
2-{[7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL]OXY}-1-ETHANOL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its bioactive properties.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL]OXY}-1-ETHANOL involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl]oxy}methanol
- 2-{[7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl]oxy}propanol
Uniqueness
The uniqueness of 2-{[7-CHLORO-3,3-BIS(TRIFLUOROMETHYL)-2-AZABICYCLO[2.2.1]HEPT-6-YL]OXY}-1-ETHANOL lies in its specific combination of functional groups and its bicyclic structure. This combination imparts unique chemical and physical properties, making it distinct from other similar compounds. For example, the presence of the trifluoromethyl groups can enhance its stability and lipophilicity, while the bicyclic structure can influence its binding affinity to biological targets.
Properties
IUPAC Name |
2-[[7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl]oxy]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF6NO2/c11-6-4-3-5(20-2-1-19)7(6)18-8(4,9(12,13)14)10(15,16)17/h4-7,18-19H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIKSUJJSGSNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1OCCO)NC2(C(F)(F)F)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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